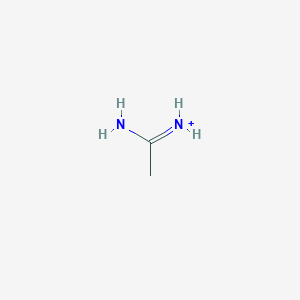

Acetamidinium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H7N2+ |

|---|---|

Molekulargewicht |

59.09 g/mol |

IUPAC-Name |

1-aminoethylideneazanium |

InChI |

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)/p+1 |

InChI-Schlüssel |

OQLZINXFSUDMHM-UHFFFAOYSA-O |

Kanonische SMILES |

CC(=[NH2+])N |

Synonyme |

acetamidine acetamidine hydrochloride acetamidine monoacetate acetamidine monohydrochloride acetamidine sulfate (1:1) acetamidinium |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Synthesis of Acetamidinium Iodide for Perovskite Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetamidinium iodide (AcI), a crucial precursor for the fabrication of high-performance and stable perovskite solar cells. This document details a robust synthesis protocol, presents key characterization data, and outlines its application in perovskite precursor solutions.

Introduction

This compound iodide has emerged as a key component in the quest for stable and efficient metal halide perovskites. As a larger organic cation, its incorporation into the perovskite lattice, often as a partial substitute for methylammonium (MA) or formamidinium (FA), has been shown to enhance the intrinsic stability and improve the open-circuit voltage of the resulting solar cells.[1][2] This guide offers a detailed methodology for the synthesis of high-purity this compound iodide suitable for perovskite applications.

Synthesis of this compound Iodide

A reliable method for synthesizing this compound iodide is through an ion exchange reaction, starting from the commercially available this compound chloride. This approach allows for the straightforward preparation of various this compound salts.[1][3]

Experimental Protocol: Ion Exchange Synthesis

This protocol is adapted from the general method for the synthesis of this compound salts.[1]

Materials:

-

This compound chloride (AcCl)

-

Silver(I) iodide (AgI) or another suitable iodide salt for ion exchange

-

Deionized water

-

Ethanol

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Rotary evaporator

-

Schlenk line or vacuum oven

Procedure:

-

Dissolution: Dissolve a known molar amount of this compound chloride in deionized water in a round-bottom flask.

-

Ion Exchange: In a separate light-protected flask, prepare a stoichiometric equivalent of silver(I) iodide suspended in deionized water. Slowly add the this compound chloride solution to the silver(I) iodide suspension while stirring vigorously at room temperature. The reaction will result in the precipitation of silver chloride (AgCl), which is insoluble in water.

-

Reaction Completion: Continue stirring the mixture for several hours to ensure the ion exchange reaction goes to completion.

-

Filtration: Filter the mixture to remove the precipitated silver chloride. The filtrate now contains the desired this compound iodide in an aqueous solution.

-

Solvent Removal: Remove the water from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude this compound iodide can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then precipitate the purified product by adding anhydrous diethyl ether.

-

Drying: Collect the purified white crystals by filtration and dry them thoroughly under vacuum at a moderate temperature (e.g., 50 °C) for several hours to remove any residual solvent.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound iodide via ion exchange.

Characterization Data

Accurate characterization of the synthesized this compound iodide is crucial to ensure its purity for perovskite fabrication. The following tables summarize key characterization data. Note that specific experimental data for this compound iodide is not widely published; therefore, data for closely related this compound salts are provided for comparison.

Table 1: Physicochemical Properties of this compound Iodide

| Property | Value | Reference |

| CAS Number | 1452099-14-7 | |

| Molecular Formula | C₂H₇IN₂ | [5] |

| Molecular Weight | 185.99 g/mol | [5] |

| Appearance | White to light yellow powder/crystals | [2] |

| Melting Point | 100 °C | [5] |

| Purity (typical) | >98% | [5] |

Table 2: Spectroscopic Data of this compound Salts (for reference)

| Salt | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |

| This compound Nitrate | 2.20 (s, CH₃), 7.96 (brs, NH₂), 8.38 (brs, NH₂) | 18.4 (CH₃), 168.9 (C(NH₂)₂) |

| This compound Oxalate | 2.16 (s, CH₃), 8.04 (brs, NH₂), 8.38 (brs, NH₂) | 18.4 (CH₃), 168.8 (C(NH₂)₂), 173.8 (COO⁻) |

| Formamidinium Iodide | ~7.8 (s, CH), NH₂ signals can be broad and exchange with solvent | ~157 (CH) |

Note: The signals for NH₂ protons in D₂O are often broad and may exchange with the solvent, leading to their attenuation or disappearance.[1][6]

Application in Perovskite Precursor Solutions

This compound iodide is typically used as an additive or a partial substituent for other A-site cations in the perovskite precursor solution.

Experimental Protocol: Perovskite Precursor Preparation

Materials:

-

Lead(II) iodide (PbI₂)

-

Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

-

This compound iodide (AcI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Solvent Mixture: Prepare a solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.[7]

-

Precursor Dissolution: Dissolve the desired molar quantities of PbI₂, MAI (or FAI), and AcI in the solvent mixture. The total concentration of the lead halide is typically around 1 M.[7] For partial substitution, the molar ratio of AcI is usually kept low, for instance, up to 10%.[8]

-

Stirring: Stir the solution at an elevated temperature (e.g., 70 °C) overnight to ensure complete dissolution of all precursors.[7]

-

Filtration: Before use, filter the precursor solution through a PTFE syringe filter (e.g., 0.22 µm pore size) to remove any particulates.

Table 3: Typical Perovskite Precursor Solution Composition

| Component | Molar Ratio (Example for 10% AcI substitution) | Solvent System (v/v) |

| PbI₂ | 1 | DMF:DMSO (4:1) |

| MAI | 0.9 | |

| AcI | 0.1 |

Role of this compound Iodide in Perovskite Formation

The incorporation of the larger this compound cation into the perovskite lattice influences the crystal structure and properties.

Caption: Role of this compound iodide in the formation and properties of perovskite films.

Conclusion

The synthesis of high-purity this compound iodide is a critical step in the fabrication of advanced perovskite solar cells with enhanced stability and performance. The ion exchange method presented in this guide offers a reliable and straightforward route to obtain this valuable precursor. Careful control over the synthesis and purification processes is paramount to achieving the desired material quality for reproducible and high-efficiency perovskite devices. Further research into the precise effects of this compound incorporation on the long-term operational stability of perovskite solar cells will continue to be a key area of investigation in the field.

References

Acetamidinium based perovskite crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Acetamidinium-Based Perovskites

Introduction

Halide perovskites, with their characteristic ABX₃ crystal structure, have emerged as highly versatile materials in the fields of photovoltaics and optoelectronics. The properties of these materials can be finely tuned by engineering the chemical composition at the A, B, and X sites. The A-site is typically occupied by a small organic or inorganic cation, such as methylammonium (MA⁺), formamidinium (FA⁺), or cesium (Cs⁺). The choice of this cation is critical as it directly influences the Goldschmidt tolerance factor, which in turn governs the stability and symmetry of the perovskite crystal lattice.[1][2]

This compound (AC⁺ or AA⁺) is an organic cation that has garnered interest for A-site substitution.[3] Structurally similar to formamidinium but with an additional methyl group, this compound possesses a unique C–N bond rotation due to a delocalized π-electron cloud over the N–C–N bond.[4] This guide provides a comprehensive analysis of the crystal structure of this compound-based perovskites, detailing the synthesis, characterization, and structural parameters for researchers and professionals in materials science.

The this compound Cation: Structural Considerations

The effective ionic radius of the this compound cation is larger than that of more common A-site cations like MA⁺ and FA⁺. This larger size presents challenges for its incorporation into a stable 3D perovskite structure, as it pushes the Goldschmidt tolerance factor (t) outside the ideal range for cubic perovskites (typically 0.8 < t < 1.0).[5][6] Large organic cations that do not fit well within the perovskite cage tend to promote the formation of 2D or other non-perovskite phases.[1]

Despite these challenges, partial substitution of this compound at the A-site has been explored as a strategy to modulate the perovskite's structural and electronic properties. Studies have shown that AC⁺ can be incorporated into methylammonium lead iodide (MAPbI₃) up to a solubility limit of approximately 10%.[3][7] This substitution can lead to slight lattice distortions and has been investigated for its potential to enhance material stability through stronger electrostatic interactions and hydrogen bonding within the perovskite matrix.[4][8]

Crystallographic Analysis

The primary technique for analyzing the crystal structure of these materials is X-ray Diffraction (XRD). XRD patterns provide detailed information about the phase purity, lattice parameters, and crystal symmetry of the synthesized perovskite powders or thin films.

Data on this compound-Substituted Perovskites

The incorporation of this compound into existing perovskite frameworks, such as MAPbI₃ and FASnI₃, influences their crystallographic properties. Below is a summary of reported data for various compositions.

| Composition | Host Lattice | AC⁺ Content (%) | Crystal System | Space Group | Lattice Parameter(s) (Å) | Key Findings | Reference(s) |

| ACₓMA₁₋ₓPbI₃ | MAPbI₃ | 0 - 12 | Tetragonal | I4/mcm | Varies with x | Solubility limit of ~10% AC⁺. Minor effects on phase transition temperatures. | [3][7] |

| (AA)₀.₁MA₀.₉PbI₃ | MAPbI₃ | 10 | Not specified | Not specified | Increased lattice parameter compared to pure MAPbI₃. | Enhanced device Voc and stability attributed to stronger H-bonding. | [4] |

| E1AC10 | FASnI₃ | 10 | Cubic | Not specified | Blue shift in absorption observed, suggesting lattice distortion. | Addition of AC⁺ passivates vacancy defects. | [9] |

| E1AC10Rb3 | FASnI₃ | 10 | Cubic | Not specified | Retains phase purity and high crystallinity compared to AC-free films. | Co-cation engineering with AC⁺ and Rb⁺ enhances stability and device efficiency. | [9] |

| FAPbBr₃ | FAPbBr₃ | 0 (Reference) | Cubic | Pm-3m | a = 5.9944(12) | Reference structure for comparison with substituted systems. | [10] |

| FAPbI₃ | FAPbI₃ | 0 (Reference) | Cubic | Pm-3m | a = 6.3573(5) | Reference structure; known to have phase stability issues at room temperature. | [10] |

Note: "E1" refers to a baseline formulation of FASnI₃ with 10% SnF₂ and 1% EDAI₂ additives.[9]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and analysis of high-quality perovskite materials.

Protocol 1: Synthesis of ACₓMA₁₋ₓPbI₃ Perovskite Powder

This protocol describes a solid-state reaction method for synthesizing mixed-cation perovskite powders.

Materials:

-

Methylammonium iodide (MAI)

-

This compound iodide (ACI)

-

Lead(II) iodide (PbI₂)

-

Mortar and pestle

-

Inert atmosphere glovebox

Procedure:

-

Determine the desired molar ratio 'x' for ACₓMA₁₋ₓPbI₃.

-

Inside an inert atmosphere glovebox, weigh stoichiometric amounts of ACI, MAI, and PbI₂.

-

Combine the precursors in an agate mortar.

-

Grind the mixture thoroughly with a pestle for 30-60 minutes. The color of the powder will change as the reaction proceeds, typically turning dark brown or black, indicating the formation of the perovskite phase.

-

Collect the resulting powder for characterization. This solvent-free method is a form of mechanochemical synthesis.[11]

Protocol 2: Single Crystal Growth by Inverse Temperature Crystallization (ITC)

This solution-based method is effective for growing high-quality single crystals of halide perovskites.

Materials:

-

Formamidinium iodide (FAI) or other desired A-site cation iodide/bromide

-

Lead(II) iodide (PbI₂) or Lead(II) bromide (PbBr₂)

-

Gamma-Butyrolactone (GBL) or N,N-Dimethylformamide (DMF)

-

Vials with screw caps

-

Programmable heating plate

Procedure:

-

Prepare a precursor solution by dissolving stoichiometric amounts of the A-site halide salt and the lead halide salt in the chosen solvent (e.g., 0.8 M solution of FAI and PbI₂ in GBL).[10]

-

Filter the solution using a PTFE syringe filter to remove any undissolved particles.

-

Transfer the filtered solution to a clean vial and seal it tightly.

-

Place the vial on a programmable heating plate.

-

Slowly increase the temperature from room temperature to a higher temperature (e.g., 100-120°C) over several hours. Perovskite single crystals will precipitate and grow as the temperature rises due to their lower solubility at elevated temperatures in these specific solvents.[10]

-

Once crystals have formed, cool the solution slowly to room temperature.

-

Isolate the crystals by decanting the supernatant and gently washing with a non-polar solvent like diethyl ether.

Protocol 3: Crystal Structure Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is the standard method for determining the crystal structure and phase purity of the synthesized materials.

Instrumentation:

-

Powder X-ray diffractometer (e.g., Rigaku Ultima IV) with Cu Kα radiation (λ = 1.5406 Å).[7]

Procedure:

-

Prepare the sample by finely grinding a small amount of the perovskite material into a homogeneous powder.

-

Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's edge.

-

Place the sample holder into the diffractometer.

-

Set the measurement parameters:

-

2θ Range: Typically 10° to 60° to capture the main perovskite reflections.

-

Step Size: 0.01-0.02°.

-

Scan Speed: 1-5° per minute, depending on the desired signal-to-noise ratio.

-

-

Initiate the scan.

-

Analyze the resulting diffractogram by identifying the peak positions (2θ values). Compare these peaks to known perovskite phases from crystallographic databases (e.g., ICDD).

-

Perform Rietveld refinement or Le Bail fitting on the pattern to determine the space group and extract precise lattice parameters.

Visualizations of Structures and Processes

Perovskite Crystal Structure

Caption: General ABX₃ perovskite structure showing the A-site cation at the center.

Experimental Workflow

Caption: Workflow for synthesis and structural analysis of perovskite materials.

Tolerance Factor and Stability

Caption: Relationship between ionic radii, tolerance factor, and perovskite stability.

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. Stabilizing Perovskite Structures by Tuning Tolerance Factor: Formation of Formamidinium and Cesium Lead Iodide Solid-State Alloys | Semantic Scholar [semanticscholar.org]

- 3. An Exploration of the Role of this compound Substitution in Methylammonium Lead Iodide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Synthesis and numerical simulation of formamidinium-based perovskite solar cells: a predictable device performance at NIS-Egypt - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Acetamidinium Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetamidinium salts in various organic solvents. Due to the limited availability of extensive quantitative data for a broad range of this compound salts, this document synthesizes known qualitative and quantitative data for this compound chloride. To provide a more complete picture for researchers, this guide also includes quantitative solubility data for guanidinium chloride, a structurally similar and well-studied organic salt, which can serve as a valuable proxy for predicting the solubility behavior of this compound salts. Furthermore, detailed experimental protocols for determining solubility are outlined to empower researchers in generating specific data for their compounds of interest.

Introduction to this compound Salts

This compound salts are a class of organic compounds characterized by the presence of the this compound cation, [CH₃C(NH₂)₂]⁺. These salts are valuable precursors and intermediates in the synthesis of a wide array of chemical substances, including pharmaceuticals, agrochemicals, and materials.[1] Their utility in these applications is often dictated by their solubility in various reaction media. Understanding the solubility of these salts in different organic solvents is, therefore, crucial for process development, optimization of reaction conditions, and purification strategies.

A key physicochemical property of many simple this compound salts, such as the chloride, acetate, sulphate, and perchlorate, is their hygroscopicity.[1][2][3] In contrast, salts like this compound nitrate, formate, oxalate, and dinitromethanide are reported to be non-hygroscopic.[1][2] This property can influence their handling, storage, and solubility characteristics.

Solubility Data

The following sections present available solubility data for this compound chloride and the analogous guanidinium chloride.

This compound Chloride

Quantitative solubility data for this compound chloride in organic solvents is not widely available in the literature. However, qualitative descriptions and some quantitative data in aqueous solution have been reported.

Table 1: Qualitative and Quantitative Solubility of this compound Chloride

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 11 g/100 mL | 20 | [4] |

| Methanol | Soluble | Not Specified | [4] |

| Ethanol | Soluble | Not Specified | [4] |

| Acetone | Insoluble | Not Specified | [4] |

| Chloroform | Insoluble | Not Specified | [4] |

| Diethyl Ether | Insoluble | Not Specified | [4] |

| Ethyl Acetate | Insoluble | Not Specified | [4] |

| Toluene | Insoluble | Not Specified | [4] |

Guanidinium Chloride (as a proxy)

Guanidinium chloride shares structural and chemical similarities with this compound chloride, making its solubility behavior in organic solvents a useful reference point. More extensive quantitative data is available for this compound.

Table 2: Quantitative Solubility of Guanidinium Chloride in Various Solvents

| Solvent | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Temperature (°C) | Reference(s) |

| Methanol | 76 | 0.2017 | 20 | N/A |

| Ethanol | 24 | 0.1174 | 20 | N/A |

| n-Propanol | N/A | 0.06604 | 25 | N/A |

| Isopropanol | N/A | 0.08857 | 25 | N/A |

| N,N-Dimethylformamide (DMF) | N/A | 0.4017 | 25 | N/A |

| N,N-Dimethylacetamide (DMAC) | N/A | 0.3400 | 25 | N/A |

| N-Methyl-2-pyrrolidone (NMP) | N/A | 0.1704 | 25 | N/A |

| 2-Methoxyethanol | N/A | 0.3330 | 25 | N/A |

| 2-Ethoxyethanol | N/A | 0.2963 | 25 | N/A |

| 2-Propoxyethanol | N/A | 0.2158 | 25 | N/A |

| 2-Butoxyethanol | N/A | 0.1531 | 25 | N/A |

| Acetone | Almost Insoluble | N/A | 20 | N/A |

| Benzene | Almost Insoluble | N/A | 20 | N/A |

| Ether | Almost Insoluble | N/A | 20 | N/A |

Note: Mole fraction data is from a study conducted at 298.15 K (25 °C).

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments related to the determination of the solubility of this compound salts. These protocols are based on established methods for organic salts.[5][6]

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Protocol:

-

Sample Preparation: Place an excess amount of the this compound salt into a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vessel.

-

Equilibration: Agitate the mixture (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the required equilibration time (e.g., testing at 24, 48, and 72 hours).[5][6]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle, leaving a saturated solution.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the clear, saturated supernatant. It is crucial to avoid transferring any solid particles. This can be achieved using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Concentration Analysis: Determine the concentration of the this compound salt in the withdrawn sample using a suitable analytical technique:

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC): Dilute the sample with a suitable mobile phase and quantify the concentration using High-Performance Liquid Chromatography with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector).

-

Spectroscopic Analysis (UV-Vis or NMR): If the salt has a suitable chromophore or distinct NMR signals, its concentration can be determined by creating a calibration curve.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, g/100 g solvent, mol/L, or mole fraction).

-

Repeatability: Perform at least three independent measurements for each salt-solvent pair to ensure the reproducibility of the results.

Polythermal Method (Dynamic Method)

This method is useful for determining the temperature dependence of solubility.

Protocol:

-

Mixture Preparation: Prepare a suspension of the this compound salt in the organic solvent with a known composition in a transparent, sealed, and stirred vessel.

-

Heating/Cooling Cycle: Slowly heat the suspension at a constant rate while monitoring for the complete dissolution of the solid phase (the clearing point).

-

Temperature Measurement: Record the temperature at which the last solid particle dissolves.

-

Cooling Cycle: Subsequently, slowly cool the solution while observing for the first appearance of solid particles (the cloud point).

-

Data Analysis: The average of the clearing and cloud point temperatures is taken as the saturation temperature for that specific composition.

-

Repeat for Different Compositions: Repeat the experiment with different salt-solvent compositions to construct a solubility curve as a function of temperature.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general relationship between solvent polarity and the solubility of polar salts.

References

- 1. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of the Acetamidinium Cation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the fundamental electronic and structural properties of the acetamidinium cation, a molecule of significant interest in materials science, particularly in the field of perovskite solar cells, and as a structural motif in medicinal chemistry.

Molecular and Electronic Structure

The this compound cation, [CH₃C(NH₂)₂]⁺, is the protonated form of acetamidine. Its electronic structure is characterized by a planar N-C-N backbone where the positive charge is delocalized across the two nitrogen atoms through a π-conjugated system. This delocalization is a key feature, contributing to the cation's stability and its interaction patterns in various chemical environments.

Molecular Geometry

The geometry of the this compound cation has been established through X-ray diffraction studies of its various salts. The C-N bond lengths are intermediate between a typical single and double bond, confirming the delocalization of π-electrons across the N-C-N fragment.[1] The planarity of the CCN₂ skeleton is a defining structural characteristic.[1]

| Parameter | Value (Å or °) | Salt Form | Reference |

| Bond Lengths | |||

| C-N (average) | 1.307 Å | This compound Chloride | [1] |

| C-N1 | 1.297(4) Å | This compound Perchlorate | [1] |

| C-N3 | 1.323(3) Å | This compound Perchlorate | [1] |

| C-C | 1.481(3) Å | This compound Perchlorate | [1] |

| Bond Angles | |||

| N-C-N | 120.9(3)° | This compound Perchlorate | [1] |

| N-C-C | 119.7(2)° | This compound Perchlorate | [1] |

| N-C-C | 119.3(3)° | This compound Perchlorate | [1] |

Charge Delocalization and Resonance

The positive charge on the this compound cation is not localized on a single atom but is shared between the two nitrogen atoms. This can be represented by two primary resonance structures, which contribute to a hybrid structure where both C-N bonds have partial double-bond character and both nitrogen atoms bear a partial positive charge. This delocalization enhances the thermodynamic stability of the cation and dictates its hydrogen bonding capabilities.

Caption: Resonance delocalization in the this compound cation.

Atomic Charge Distribution

Computational methods, particularly Density Functional Theory (DFT), are used to quantify the distribution of charge within the cation. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the partial charges on each atom. While specific published values for the isolated cation are sparse, calculations on similar molecules using DFT at the B3LYP/6-31G(d,p) level of theory are standard for predicting charge distribution.[2][3][4] In the this compound cation, the positive charge is primarily shared by the hydrogen atoms of the amine groups and the central carbon, with the nitrogen atoms being slightly negative due to their high electronegativity.

| Atom | Typical Calculated Mulliken Charge (e) | Method |

| Central Carbon (C-N₂) | Positive | DFT/B3LYP |

| Methyl Carbon (CH₃) | Negative | DFT/B3LYP |

| Nitrogen (N) | Negative | DFT/B3LYP |

| Amine Hydrogens (H-N) | Positive | DFT/B3LYP |

| Methyl Hydrogens (H-C) | Positive | DFT/B3LYP |

Note: This table represents expected charge distribution based on standard computational methods. Actual values can vary with the specific basis set and calculation method used.[2]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[5] The energy difference between them, the HOMO-LUMO gap, is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation.[5]

For the this compound cation, the HOMO is typically a π-orbital associated with the N-C-N system, while the LUMO is the corresponding π* anti-bonding orbital. The energy of these orbitals can be reliably calculated using DFT.[6][7] A smaller HOMO-LUMO gap suggests higher reactivity.[5]

Caption: Simplified MO diagram for the this compound π-system.

Spectroscopic Properties

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are standard techniques for characterizing this compound salts. The chemical shifts are sensitive to the solvent and the counter-ion. In D₂O, the amine protons often exchange with deuterium, leading to a decrease in the intensity of their signals.[8]

| Nucleus | Salt Form | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | ||||

| CH₃ | This compound Perchlorate | D₂O | 2.32 (s) | [8] |

| NH₂ | This compound Perchlorate | D₂O | 8.00 (brs), 8.40 (brs) | [8] |

| CH₃ | This compound Formate | D₂O | 2.18 (s) | [8] |

| NH₂ | This compound Formate | D₂O | 8.03 (brs), 8.41 (brs) | [8] |

| CH₃ | This compound Perchlorate | DMSO-d₆ | 2.09 (s) | [8] |

| NH₂ | This compound Perchlorate | DMSO-d₆ | 8.30 (brs), 8.84 (brs) | [8] |

| ¹³C NMR | ||||

| CH₃ | This compound Perchlorate | D₂O | 18.6 | [8] |

| C(NH₂)₂ | This compound Perchlorate | D₂O | 169.0 | [8] |

| CH₃ | This compound Formate | D₂O | 18.4 | [8] |

| C(NH₂)₂ | This compound Formate | D₂O | 168.9 | [8] |

Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopy probe the vibrational modes of the cation. These spectra provide a fingerprint for the molecule and are sensitive to its structure and bonding environment. DFT calculations are often used to assign the observed vibrational bands to specific molecular motions.[9][10][11]

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν(N-H) | N-H stretching | 3100 - 3400 |

| ν(C-H) | C-H stretching (methyl) | 2900 - 3000 |

| ν_as(NCN) | Asymmetric N-C-N stretching | ~1680 |

| δ(NH₂) | NH₂ scissoring | 1600 - 1650 |

| δ(CH₃) | CH₃ deformation | 1375 - 1450 |

| ν_s(NCN) | Symmetric N-C-N stretching | ~1100 |

Note: Wavenumbers are approximate and can shift based on the salt form and physical state (solid/solution).

Experimental and Computational Protocols

Synthesis of this compound Salts

A general and versatile method for preparing various this compound salts starts from the commercially available this compound chloride.[8]

Protocol: Synthesis of this compound Nitrate [8]

-

Prepare Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol to create a solution of sodium ethoxide.

-

Reaction: Slowly add a solution of this compound chloride (1 equivalent) in ethanol to the sodium ethoxide solution (~0.95 equivalents) at room temperature.

-

Stirring: Stir the resulting mixture for one hour at room temperature. A precipitate of sodium chloride will form.

-

Filtration: Remove the precipitated sodium chloride by filtration. The filtrate contains acetamidine free base in ethanol.

-

Acidification: To the filtrate, add 65% nitric acid (1 equivalent). A product will precipitate immediately.

-

Isolation: Filter the precipitated product, wash it with cold ethanol, and dry to yield this compound nitrate.

Caption: Experimental workflow for the synthesis of this compound nitrate.

Characterization Methods

-

NMR Spectroscopy: Spectra are typically recorded on a spectrometer operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C.[8] Samples are dissolved in deuterated solvents like D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent signal or an internal standard.[8]

-

X-ray Diffraction: Single crystals of suitable quality are grown, often by slow evaporation of a solvent.[8] Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software packages. This method provides precise bond lengths, bond angles, and crystal packing information.[1]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the cation.[8] For this compound (C₂H₇N₂⁺), the expected m/z is 59.

Computational Protocol for Electronic Properties

Density Functional Theory (DFT) is a robust method for calculating the electronic properties of molecules like the this compound cation.

-

Software: Calculations are typically performed using software packages like Gaussian, ORCA, or VASP.[7][11]

-

Method: The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[1][7]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) is commonly employed. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing charge distribution and molecular orbitals.[1][7]

-

Calculation Steps:

-

Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict IR and Raman spectra.[11]

-

Population Analysis: Mulliken or NBO population analysis is performed to obtain atomic charges.[2][12]

-

Orbital Analysis: The energies of the HOMO, LUMO, and other molecular orbitals are calculated.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A database of computed Raman spectra of inorganic compounds with accurate hybrid functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infrared and Raman - ORCA 5.0 tutorials [faccts.de]

- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

Acetamidinium tolerance factor in ABX3 perovskite structures

An In-depth Technical Guide on the Acetamidinium Tolerance Factor in ABX₃ Perovskite Structures

For: Researchers, Scientists, and Materials Development Professionals

Abstract

The Goldschmidt tolerance factor is a critical empirical guideline for predicting the stability of the ABX₃ perovskite crystal structure. The size and properties of the A-site cation play a pivotal role in determining this value and, consequently, the structural integrity and optoelectronic properties of the material. This compound (AA), a larger organic cation compared to the more conventional methylammonium (MA) and formamidinium (FA), presents both unique opportunities and challenges when incorporated into the perovskite lattice. This technical guide provides a comprehensive overview of the role of this compound in ABX₃ perovskites, focusing on its impact on the tolerance factor, structural stability, and device performance. It includes a compilation of quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate key relationships and workflows.

The Goldschmidt Tolerance Factor: A Foundation for Perovskite Stability

The stability of the three-dimensional (3D) ABX₃ perovskite structure is largely governed by geometric constraints, empirically described by the Goldschmidt tolerance factor (t).[1][2] The ideal cubic perovskite structure is formed when the A-site cation fits snugly within the cuboctahedral cavity created by the corner-sharing [BX₆]⁴⁻ octahedra. The tolerance factor is calculated using the ionic radii (r) of the constituent ions:

t = (rₐ + rₓ) / (√2 * (rₑ + rₓ))

where rₐ, rₑ, and rₓ are the ionic radii of the A-site cation, B-site metal cation, and X-site halide anion, respectively.

Empirically, a stable 3D perovskite structure is expected to form when 0.8 < t < 1.0 .[1][2]

-

t > 1.0 : The A-site cation is too large, leading to stretching and instability of the inorganic framework, often resulting in the formation of 2D layered phases (e.g., Ruddlesden-Popper phases) or non-perovskite polymorphs.[3][4]

-

t < 0.8 : The A-site cation is too small to fully occupy the cavity, causing the octahedral framework to tilt and distort, which can also lead to the formation of non-perovskite "yellow" phases.[3][5]

The following diagram illustrates the logical relationship between ionic radii, the tolerance factor, and the resulting crystal structure.

This compound (AA) as an A-Site Cation

This compound ([CH₃C(NH₂)₂]⁺) is an organic cation that has been explored as an alternative or additive A-site cation in halide perovskites.[3][6] Structurally, it is slightly larger than formamidinium (FA) due to the presence of an additional methyl group.[7] This larger size places this compound at the upper limit of what the perovskite lattice can typically accommodate.

Quantitative Data: Ionic Radii and Calculated Tolerance Factors

Calculating the tolerance factor requires accurate effective ionic radii. The table below compiles relevant ionic radii and provides calculated tolerance factors for this compound in common lead and tin-based iodide perovskites.

| Ion | Shannon Ionic Radius (pm) | Reference(s) |

| This compound (AA) | ~284 | [4] |

| Formamidinium (FA) | ~253 | [8] |

| Methylammonium (MA) | ~217 | [4] |

| Cesium (Cs⁺) | ~167 | [8] |

| Lead (Pb²⁺) | 119 | [9] |

| Tin (Sn²⁺) | 115 | [9] |

| Iodide (I⁻) | 220 | [9] |

Table 1: Effective Ionic Radii of Common Perovskite Constituent Ions.

Using these values, we can calculate the Goldschmidt tolerance factor for hypothetical pure AAPbI₃ and AASnI₃ structures.

| Perovskite Composition | rₐ (pm) | rₑ (pm) | rₓ (pm) | Calculated Tolerance Factor (t) | Predicted Stability |

| AAPbI₃ | 284 | 119 | 220 | 1.05 | Unstable (t > 1.0), likely 2D phase |

| AASnI₃ | 284 | 115 | 220 | 1.06 | Unstable (t > 1.0), likely 2D phase |

| FAPbI₃ | 253 | 119 | 220 | 1.00 | Borderline stable |

| MAPbI₃ | 217 | 119 | 220 | 0.93 | Stable |

Table 2: Calculated Goldschmidt Tolerance Factors for this compound-Based Perovskites.

As the calculations show, the tolerance factor for pure this compound-based lead and tin iodide perovskites is well above 1.0, predicting that a stable 3D perovskite structure is unlikely to form.[1][4] This has led to the primary application of this compound not as the sole A-site cation, but as a substitutional additive in mixed-cation systems.

Impact of this compound Incorporation

Despite the unfavorable tolerance factor for pure compositions, incorporating small amounts of this compound into other perovskite systems (e.g., MAPbI₃ or FASnI₃) has demonstrated significant benefits in device performance and stability.

Structural and Stability Enhancements

The incorporation of the larger AA cation can induce lattice strain but also offers potential stabilizing effects. Due to a delocalized π-electron cloud over its N-C-N bond, this compound has restricted C-N bond rotation and can form strong hydrogen bonds (N-H···I) with the iodide anions of the inorganic cage.[10][11] This enhanced electrostatic interaction can help stabilize the cation within the perovskite matrix.[10][12]

Studies have shown that substituting up to 10% of methylammonium with this compound in MAPbI₃ films improves the material's intrinsic stability.[10] In ambient conditions (72 ± 3% RH), devices with 10% AA retained 70% of their initial power conversion efficiency (PCE) after 480 hours, compared to the reference MAPbI₃ devices which degraded to 43% of their initial value.[10]

The diagram below illustrates the proposed mechanism for this enhanced stability.

Performance Data in Solar Cells

The use of this compound as a co-cation has led to measurable improvements in solar cell device metrics.

| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Stability Note | Reference(s) |

| MAPbI₃ (Reference) | 1.04 (avg) | - | - | - | Degrades to 43% of initial PCE in 480h | [10] |

| (AA₀.₁MA₀.₉)PbI₃ | 1.12 (avg) | - | - | 16.3 (avg)18.29 (champion) | Retains 70% of initial PCE in 480h | [10] |

| FASnI₃ (Reference) | - | - | - | - | Prone to Sn²⁺ oxidation and defects | [7][11] |

| (AA₀.₁Rb₀.₀₃)FA₀.₈₇SnI₃ | - | - | - | 14.5 | Greatly improved shelf- and light-soaking stability | [7] |

Table 3: Performance Metrics of this compound-Substituted Perovskite Solar Cells.

The increase in the open-circuit voltage (Voc) in AA-substituted MAPbI₃ is attributed to an increased carrier lifetime, which rose from 20 µs in the reference device to 32 µs in the 10% AA-substituted film.[10] In tin-based perovskites, this compound is thought to passivate vacancy defects, while the co-cation Rb passivates the bottom interface, leading to significantly enhanced efficiency and stability.[7]

Experimental Protocols

The synthesis and characterization of this compound-containing perovskites follow established procedures for solution-processed thin films. The diagram below outlines a typical experimental workflow.

Protocol: Synthesis of (AA₀.₁MA₀.₉)PbI₃ Thin Film

This protocol is adapted from methodologies described for mixed-cation perovskite fabrication.[10]

-

Precursor Solution Preparation:

-

Prepare a 1.4 M stock solution by dissolving lead iodide (PbI₂) in a 4:1 v/v mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

In a separate vial, prepare the A-site cation mixture by dissolving methylammonium iodide (MAI) and this compound iodide (AAI) in a 9:1 molar ratio in isopropanol.

-

Mix the PbI₂ solution with the A-site cation solution in a 1:1 molar ratio to obtain the final precursor ink. Stir at 60 °C for 2 hours before use.

-

-

Substrate Preparation:

-

Clean patterned ITO-coated glass substrates sequentially via ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.

-

Deposit an electron transport layer (e.g., SnO₂) and perform necessary annealing steps.

-

-

Perovskite Film Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the prepared (AA₀.₁MA₀.₉)PbI₃ precursor solution at 4000 rpm for 30 seconds.

-

During the last 10 seconds of spinning, drip 100 µL of an antisolvent (e.g., chlorobenzene) onto the center of the spinning substrate.

-

Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

-

Key Characterization Methodologies

-

X-Ray Diffraction (XRD): Used to confirm the formation of the perovskite crystal phase and identify any secondary phases (e.g., PbI₂ or non-perovskite polymorphs). The position of the primary diffraction peaks (e.g., (110) for a cubic phase) can indicate changes in the lattice parameter upon AA incorporation.

-

Scanning Electron Microscopy (SEM): Provides top-down visualization of the film's morphology, including grain size, grain boundary characteristics, and pinholes. Larger, more uniform grains are generally desirable for high-performance devices.

-

UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorbance of the film. A Tauc plot analysis of the absorbance spectrum is used to determine the optical bandgap (Eg) of the material.

-

Time-Resolved Photoluminescence (TRPL): Measures the decay of photoluminescence intensity over time after excitation with a short laser pulse. This technique is used to quantify the charge carrier lifetime, a critical parameter linked to recombination losses and the device's open-circuit voltage.[10]

Conclusion and Outlook

While the large ionic radius of this compound results in a Goldschmidt tolerance factor greater than 1, precluding its use in stable, pure 3D perovskite structures, its role as a co-cation additive is highly promising. By incorporating small amounts of this compound into existing perovskite systems, researchers can leverage its unique bonding characteristics to passivate defects, immobilize ions, and strengthen the overall lattice structure. This leads to demonstrable improvements in device efficiency, open-circuit voltage, and, most critically, long-term operational and environmental stability. Future research should focus on optimizing the concentration of this compound in various multi-cation and mixed-halide perovskite systems (including lead-free alternatives) and further elucidating the precise atomistic mechanisms behind the observed stability enhancements.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stabilizing Perovskite Structures by Tuning Tolerance Factor: Formation of Formamidinium and Cesium Lead Iodide Solid-State Alloys | Semantic Scholar [semanticscholar.org]

- 3. A-Site Cation Chemistry in Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ionic radius - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Acetamidinium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of acetamidinium compounds. Due to the limited availability of studies focusing solely on simple this compound salts, this guide synthesizes direct experimental data where available and draws upon detailed analyses of structurally analogous compounds, such as guanidinium and formamidinium salts, to propose decomposition mechanisms.

Introduction to this compound Compounds and Thermal Stability

This compound salts are organic compounds containing the this compound cation, [CH₃C(NH₂)₂]⁺. This cation is characterized by a resonant N-C-N backbone that delocalizes the positive charge. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrimidines, which are foundational structures in many biochemically active compounds and energetic materials.[1] The thermal stability of these salts is a critical parameter, influencing their storage, handling, and applicability in high-temperature synthetic processes. Understanding their decomposition pathways is crucial for ensuring safety and predicting potential byproducts.

The thermal decomposition of an ionic salt is intrinsically linked to the nature of both its cation and its anion. The process often begins with a proton transfer from the cation to the anion, particularly for salts of strong acids, followed by the decomposition of the resulting neutral species.

Experimental Methodologies for Studying Thermal Decomposition

The investigation of thermal decomposition relies on a suite of thermoanalytical techniques. The most common and powerful methods are outlined below.

Key Experimental Techniques

-

Thermogravimetric Analysis (TGA): This is the fundamental technique for measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[2] A sample is placed in a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is increased at a constant rate. The resulting data provides information on decomposition temperatures, the number of decomposition steps, and the mass of volatile products.

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature.[2] Both techniques identify exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as melting, crystallization, and decomposition. For instance, this compound nitrate and perchlorate have been observed to decompose upon melting.[1]

-

Evolved Gas Analysis (EGA): To identify the gaseous products released during decomposition, TGA is often coupled with other analytical instruments. This "hyphenated" approach is crucial for elucidating reaction mechanisms.

-

TGA-Mass Spectrometry (TGA-MS): The volatile decomposition products from the TGA are transferred via a heated capillary into a mass spectrometer.[3][4] The MS ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for real-time identification of the evolved species.[3] This is highly sensitive and versatile for identifying organic and inorganic compounds.[3][5]

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through a gas cell in an FTIR spectrometer. The infrared spectrum of the gas mixture is recorded, allowing for the identification of functional groups and specific molecules.

-

Generalized Experimental Protocol for TGA-MS

-

Sample Preparation: A small mass of the this compound salt (typically 2-5 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA-MS system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to eliminate reactive gases like oxygen. The transfer line to the mass spectrometer is heated (e.g., to 250-300°C) to prevent condensation of the evolved products.[4]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min). An initial isothermal period may be used to stabilize the baseline.[5]

-

Data Acquisition: The TGA records the sample mass and temperature. Simultaneously, the mass spectrometer scans a predefined mass range (e.g., 1-300 amu) to detect the evolved gases as a function of temperature.[4]

-

Data Analysis: The TGA data is analyzed to determine onset decomposition temperatures and mass loss percentages. The MS data is analyzed by plotting the ion current for specific mass-to-charge ratios against temperature, correlating gas evolution profiles with specific mass loss events.

Quantitative Thermal Decomposition Data

Direct quantitative data on the thermal decomposition of simple this compound salts is limited. However, data from DTA and comparisons with analogous guanidinium salts provide valuable insights.

| Compound | Onset Decomposition Temp. (°C) | Method | Notes |

| This compound Nitrate | 183 | DTA | Decomposes on melting.[1] |

| This compound Perchlorate | 248 | DTA | Decomposes on melting.[1] |

| Guanidinium Nitrate | ~270 | DTA | Structurally similar analogue, for comparison.[1] |

| Guanidinium Perchlorate | ~350 | DTA | Structurally similar analogue, for comparison.[1] |

| This compound Chloride | >170 | - | Decomposes above its melting point (165-170°C).[6][7] |

Proposed Decomposition Pathways and Mechanisms

The decomposition mechanism is highly dependent on the anion. Based on available literature and analogies with similar compounds, the following pathways are proposed.

This compound Chloride

For simple halide salts like this compound chloride, the decomposition in an anhydrous environment is proposed to proceed via the elimination of ammonium chloride to yield acetonitrile. This is consistent with the known decomposition of the free base acetamidine into ammonia and acetonitrile at elevated temperatures.[1][6]

This compound Nitrate

Drawing a strong analogy from the extensively studied decomposition of guanidinium nitrate, the decomposition of this compound nitrate is likely a complex, multi-step process initiated by proton transfer.[8][9]

-

Proton Transfer: The process begins with a proton transfer from the this compound cation to the nitrate anion, forming neutral acetamidine and nitric acid. This is considered the primary step in the thermolysis of similar arylammonium nitrate salts.

-

Primary Decomposition: The highly reactive nitric acid can then react with the acetamidine. Concurrently, the individual species can decompose. Acetamidine can decompose to acetonitrile and ammonia.[1] Nitric acid decomposes to nitrogen oxides (NO₂, N₂O) and water.

-

Secondary Reactions: The highly reactive decomposition products can undergo further secondary reactions, leading to a complex mixture of final gaseous products, including CO₂, N₂O, NH₃, and H₂O, similar to those observed for guanidinium nitrate.[8]

General Decomposition of the this compound Cation

Independent of the anion, the this compound cation itself can undergo decomposition at sufficiently high temperatures. By analogy with formamidinium, which can decompose to hydrogen cyanide (HCN) and ammonia or trimerize to sym-triazine, the this compound cation could potentially follow similar pathways.[10][11]

-

Decomposition to Nitrile: The most straightforward pathway is the decomposition into acetonitrile and ammonia.

-

Trimerization: It is conceivable that under certain conditions, the amidine intermediate could trimerize to form 2,4,6-trimethyl-1,3,5-triazine.

Conclusion

The study of the thermal decomposition of this compound compounds is an area that requires further dedicated research. Current knowledge, built from limited direct data and analogies with structurally similar guanidinium and formamidinium salts, provides a solid foundational understanding. The decomposition is highly dependent on the anion, with salts of simple, non-oxidizing acids like HCl likely decomposing via elimination, while salts of oxidizing acids like HNO₃ undergo complex, multi-step redox reactions. Advanced analytical techniques, particularly TGA-MS, are indispensable for elucidating the specific reaction pathways and identifying the full range of decomposition products. A more detailed mapping of these decomposition mechanisms will enhance the safe and effective use of this compound compounds in drug development and materials science.

References

- 1. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 3. TGA-MS | OSRAM Automotive [osram.com]

- 4. eag.com [eag.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. jes.or.jp [jes.or.jp]

- 10. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 11. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hygroscopicity of Acetamidinium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of various acetamidinium salts, an area of increasing importance in fields ranging from pharmaceutical development to materials science, particularly in the stability of perovskite solar cells. Understanding and quantifying the moisture uptake of these salts is critical for ensuring the stability, efficacy, and shelf-life of products containing them.

Introduction to Hygroscopicity in Amidinium Salts

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) and other chemical compounds, high hygroscopicity can lead to physical and chemical degradation, affecting performance and stability. This compound salts, while valuable in various applications, exhibit a wide range of hygroscopic behaviors depending on their constituent anions and crystal structures. This guide delves into the quantitative assessment of this property and the underlying structural factors.

Quantitative Hygroscopicity Data

The hygroscopicity of several this compound salts was evaluated by measuring the percentage weight increase of the samples over 21 days in a controlled environment with 90% humidity at 30°C.[1][2][3] The results, compiled from a key study in the field, are presented below for comparative analysis. For reference, the hygroscopicity of related compounds such as ammonium acetate, guanidinium nitrate, and guanidinium chloride are also included.[1][2]

Table 1: Hygroscopicity of this compound and Other Selected Salts at 90% Humidity and 30°C [1][2][3]

| Compound | Structure Type | Hygroscopicity (% weight increase) | |||

| 1 day | 7 days | 14 days | 21 days | ||

| This compound Salts | |||||

| This compound Chloride | 3D | 6 | 33 | 64 | 85 |

| This compound Nitrate | 2D | < 1 | < 1 | < 1 | < 1 |

| This compound Acetate | 3D | 13 | 31 | 64 | 99 |

| This compound Formate | 2D | < 1 | < 1 | 1 | 4 |

| This compound Sulphate | 3D | 8 | 33 | 59 | 72 |

| This compound Dinitromethanide | 2D | 0 | < 1 | < 1 | < 1 |

| This compound Oxalate | 2D | < 1 | < 1 | < 1 | < 1 |

| This compound Perchlorate | 3D | 30 | 39 | 48 | 57 |

| Reference Compounds | |||||

| Ammonium Acetate | - | 13 | 47 | 66 | 78 |

| Guanidinium Nitrate | 2D | 5 | 10 | 12 | 15 |

| Guanidinium Chloride | 3D | 8 | 37 | 67 | 89 |

The Role of Crystal Structure in Hygroscopicity

A critical finding from the analysis of this compound salts is the strong correlation between their crystal lattice structure and their affinity for moisture.[1][2][4][5][6]

-

2D Layered Structures: this compound salts that form two-dimensional (2D) layered structures, such as the nitrate, formate, oxalate, and dinitromethanide salts, exhibit negligible hygroscopicity.[1][2][5] This is attributed to the tight packing of the layers, which hinders the intercalation of water molecules.

-

3D Structures with Cavities: In contrast, salts that crystallize in three-dimensional (3D) structures, including the chloride, acetate, sulphate, and perchlorate salts, are significantly more hygroscopic.[1][2][5] These 3D lattices possess larger cavities and channels that can more readily accommodate and incorporate water molecules from the atmosphere.[1][2]

The following diagram illustrates this fundamental relationship.

Experimental Protocols

The determination of the hygroscopic properties of the this compound salts cited in this guide followed a standardized protocol.

Experimental Method for Hygroscopicity Measurement

The hygroscopicity of the this compound salts was determined by exposing the samples to a high-humidity environment and measuring their weight change over time.[1][2][3]

-

Sample Preparation: A precisely weighed amount of each salt was placed in an open container.

-

Environmental Conditions: The samples were stored in a desiccator containing a saturated solution of potassium nitrate to maintain a constant relative humidity of 90%. The temperature was kept constant at 30°C.

-

Data Collection: The weight of each sample was measured at regular intervals (1, 7, 14, and 21 days).

-

Calculation: The hygroscopicity was expressed as the percentage increase in weight compared to the initial weight of the sample.

The workflow for this experimental procedure is outlined in the diagram below.

Implications for Research and Development

The data presented in this guide underscore the importance of salt form selection in drug development and materials science. For applications where moisture sensitivity is a concern, such as in the formulation of solid dosage forms or the fabrication of stable perovskite solar cells, this compound salts with a 2D layered crystal structure (e.g., this compound nitrate) would be preferable due to their low hygroscopicity.[1][2] Conversely, for applications where water absorption may be desirable, salts with 3D structures could be considered.

The significant hygroscopicity of this compound chloride, the most commonly available this compound salt, highlights the need for careful handling and storage in a desiccated environment to prevent degradation.[7][8][9] The synthesis and characterization of a wider range of this compound salts provide researchers with more options to tailor the physicochemical properties of their compounds.[1][2]

Conclusion

The hygroscopicity of this compound salts is a property that can be systematically understood and predicted based on their crystal structure. The clear distinction between the behavior of salts with 2D and 3D lattice structures provides a valuable guideline for the rational design and selection of these compounds in various scientific and industrial applications. The quantitative data and experimental protocols detailed in this guide serve as a foundational resource for professionals working with these versatile materials.

References

- 1. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amanote [app.amanote.com]

- 5. editage.us [editage.us]

- 6. editage.us [editage.us]

- 7. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 8. biomall.in [biomall.in]

- 9. biomall.in [biomall.in]

Acetamidinium Derivatives: A Technical Deep Dive into Novel Perovskite Formulations

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of highly efficient and stable perovskite solar cells has led to intensive investigation into compositional engineering of the perovskite material. Among the various strategies, the incorporation of novel cations has emerged as a promising avenue. This technical guide focuses on the role of acetamidinium (AA) derivatives in developing advanced perovskite formulations. This compound, with its unique structural and electronic properties, offers a compelling approach to address some of the key challenges in perovskite technology, namely stability and defect passivation. This document provides a comprehensive overview of the quantitative performance data, detailed experimental protocols, and the underlying mechanisms of this compound incorporation in perovskite solar cells.

Data Presentation: Performance of this compound-Based Perovskite Solar Cells

The inclusion of this compound in both lead-based and tin-based perovskite solar cells has demonstrated significant improvements in photovoltaic performance and stability. The following tables summarize the key quantitative data from recent studies.

Table 1: Photovoltaic Parameters of this compound (AA)-Substituted Methylammonium Lead Iodide (MAPbI₃) Perovskite Solar Cells

| This compound Content | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Carrier Lifetime | Reference |

| 0% (Control MAPbI₃) | ~16.3% (average) | 1.04 V (average) | - | - | 20 µs | [1][2] |

| 10% | 18.29% (champion), 16.3% (average) | 1.12 V (average) | - | - | 32 µs | [1][2] |

Table 2: Photovoltaic Parameters of Co-Cation Engineered Tin-Based Perovskite Solar Cells with this compound (AC)

| Perovskite Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Band Gap (Eg) | Reference |

| FASnI₃ (E1) | - | - | - | - | 1.36 eV | [3][4] |

| E1 + 10% AC (E1AC10) | - | - | - | - | 1.42 eV | [3][4] |

| E1 + 10% AC + 3% Rb (E1AC10Rb3) | 14.5% (champion) | 0.84 V | 23.9 mA cm⁻² | 0.72 | 1.43 eV | [3][4] |

Table 3: Stability of this compound-Incorporated Perovskite Solar Cells

| Perovskite Composition | Stability Test Conditions | Performance Retention | Reference |

| 10% AA-substituted MAPbI₃ | Ambient exposure (72 ± 3% RH) for 480 hours | Retained 70% of initial PCE | [1][2] |

| MAPbI₃ (Control) | Ambient exposure (72 ± 3% RH) for 480 hours | Reduced to 43% of initial PCE | [1][2] |

| E1AC10Rb3 (tin-based) | Stored in a glovebox without encapsulation for 3000 hours | Maintained over 90% of initial performance | [4] |

| E1AC10Rb3 (tin-based) | 1 sun illumination at maximum power point (MPP) for over 7 hours | Stable performance | [4] |

| (GA)(MA)PbI₃ (5% GA) | - | Improved long-term stability | [5] |

| Guanidinium-based perovskites | Continuous light illumination for 1000 hours | Stabilized performance | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental protocols for the synthesis of this compound-based perovskites and the fabrication of corresponding solar cell devices.

Synthesis of this compound Salts

The synthesis of this compound salts, such as this compound iodide (AAI), is a prerequisite for its use in perovskite precursor solutions. A common method involves the reaction of this compound chloride with a suitable iodide salt. Alternatively, ion-exchange reactions can be employed. For instance, this compound sulphate can be reacted with barium iodide to yield this compound iodide and barium sulphate precipitate. A general procedure for the synthesis of this compound oxalate has been described, which can be adapted for other salts[8].

Perovskite Precursor Solution Preparation

For this compound-Substituted Lead-Based Perovskites: A typical precursor solution for a 10% this compound-substituted methylammonium lead iodide perovskite can be prepared by dissolving methylammonium iodide (MAI), this compound iodide (AAI), and lead iodide (PbI₂) in a molar ratio of 0.9:0.1:1 in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1][9].

For this compound and Rubidium Co-Cation Engineered Tin-Based Perovskites: The precursor solution for the E1AC10Rb3 device was prepared by dissolving formamidinium iodide (FAI), this compound iodide (AAI), tin(II) iodide (SnI₂), and rubidium iodide (RbI) in appropriate molar ratios in a mixture of DMF and DMSO[3][4][9]. Additives such as SnF₂ and EDAI₂ (ethylenediammonium diiodide) are often included to improve film quality and reduce tin oxidation[4].

Device Fabrication

The fabrication of perovskite solar cells typically follows a layered architecture. A common procedure for a p-i-n planar structure is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in isopropyl alcohol, acetone, and deionized water[4].

-

Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate[3][4].

-

Perovskite Layer Deposition: The prepared perovskite precursor solution is spin-coated onto the HTL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped during the spin-coating process to induce rapid crystallization and form a uniform film[10]. The film is then annealed at a specific temperature to complete the perovskite formation.

-

Electron Transport Layer (ETL) Deposition: A layer of a fullerene derivative, such as PCBM (phenyl-C₆₁-butyric acid methyl ester), is spin-coated on top of the perovskite layer[9].

-

Buffer Layer Deposition: A thin layer of a material like BCP (bathocuproine) is often deposited on the ETL to improve charge extraction[9].

-

Top Electrode Deposition: Finally, a metal electrode, such as silver (Ag) or gold (Au), is deposited by thermal evaporation under high vacuum[4][9].

Characterization Techniques

A suite of characterization techniques is employed to evaluate the properties of the perovskite films and the performance of the solar cell devices[11]:

-

Structural and Morphological Characterization: X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to analyze the crystal structure, grain size, and surface morphology of the perovskite films[3][12].

-

Optical and Electronic Characterization: UV-vis Spectroscopy is used to determine the bandgap. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) spectroscopy provide insights into charge carrier dynamics and defect densities[3][13].

-

Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are used to determine the elemental composition and distribution within the perovskite film[3].

-

Device Performance Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (AM 1.5G) to determine the PCE, Voc, Jsc, and FF[4].

Signaling Pathways, Experimental Workflows, and Logical Relationships

The incorporation of this compound derivatives into perovskite formulations triggers a cascade of effects that ultimately lead to improved device performance and stability. These relationships can be visualized through diagrams.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound-Substituted Methylammonium Lead Iodide Perovskite Solar Cells with Higher Open-Circuit Voltage and Improved Intrinsic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Guanidinium found to stabilize perovskite solar cells at 19% efficiency | Perovskite-Info [perovskite-info.com]

- 8. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. apvi.org.au [apvi.org.au]

role of Acetamidinium in lead-free perovskite solar cells

An In-depth Technical Guide on the Role of Acetamidinium in Lead-Free Perovskite Solar Cells

Introduction

The quest for non-toxic and efficient photovoltaic technologies has propelled the development of lead-free perovskite solar cells. Among the various strategies to enhance their performance and stability, cation engineering has emerged as a highly effective approach. This technical guide delves into the pivotal role of the this compound (AC) cation in lead-free perovskite solar cells, primarily focusing on tin-based systems, which are the most promising lead-free alternatives. This document, intended for researchers, scientists, and professionals in materials science and solar energy, provides a comprehensive overview of the structural, optoelectronic, and device-level impact of incorporating this compound.

The this compound Cation: A Structural Perspective

This compound (CH₃C(NH₂)₂⁺), an organic cation, possesses unique structural and chemical properties that make it a compelling candidate for perovskite formulation. Unlike the more common formamidinium (FA) cation, this compound has a methyl group replacing a hydrogen atom on the central carbon. This substitution has several important consequences:

-

Size and Tolerance Factor: The this compound cation is slightly larger than the formamidinium cation. Its rigid structure aids in modulating the crystal structure of tin-based perovskites, helping to maintain a Goldschmidt tolerance factor closer to unity, which is crucial for stabilizing the desired perovskite phase.[1]

-

Enhanced Bonding: this compound features two nitrogen atoms. One can form hydrogen bonds with the metal-halide framework (e.g., SnI₆⁴⁻), while the other can act as a Lewis base to stabilize undercoordinated tin atoms.[1][2] The restricted C-N bond rotation, due to a delocalized π-electron cloud over the N-C-N bond, strengthens the electrostatic interactions between the this compound cation and the inorganic framework, thereby enhancing the overall stability of the perovskite matrix.[1][3]

Impact of this compound on Perovskite Properties and Device Performance

The incorporation of this compound as a partial substituent or an additive in lead-free perovskite formulations, particularly in formamidinium tin iodide (FASnI₃), has demonstrated significant improvements in material properties and solar cell performance.

Crystal Structure and Film Morphology

The addition of this compound influences the crystallization process of the perovskite film, which is a critical factor for achieving high-efficiency devices. Reports suggest that the rigid nature of the this compound cation can help in modulating the crystal growth, although detailed studies on its specific effects on grain size and orientation in lead-free systems are still emerging.

Photophysical and Optoelectronic Properties

The electronic properties of the perovskite are directly affected by the incorporation of this compound:

-

Bandgap Tuning: The inclusion of this compound cations can lead to a widening of the bandgap. For instance, in a FASnI₃ system, the bandgap was observed to increase from 1.36 eV to 1.42 eV with the incorporation of 10% this compound.[1] This tunability is advantageous for optimizing light absorption and for applications in tandem solar cells.

-

Defect Passivation: this compound has been shown to be effective in passivating vacancy defects, particularly on the surface and in the bulk of the perovskite film.[1][2] This is a crucial role, as defects in tin-based perovskites are a major source of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency. The Lewis base functionality of one of the nitrogen atoms in this compound can help in stabilizing undercoordinated Sn²⁺ ions, a common defect in these materials.[1][2]

Device Performance and Stability

The improvements in the fundamental properties of the perovskite material translate directly into enhanced solar cell performance and stability:

-

Power Conversion Efficiency (PCE): The use of this compound as a co-cation, often in conjunction with other cations like rubidium (Rb⁺), has led to significant boosts in PCE. In one notable study, a device based on a (FA)₀.₉(AC)₀.₁SnI₃ composition with 3% Rb⁺ achieved a remarkable PCE of 14.5%.[1][2] However, it is important to note that the positive impact of this compound is highly dependent on the overall device architecture and fabrication conditions, as another study reported a much lower PCE of approximately 1% for an this compound-substituted formamidinium tin iodide solar cell.[4][5]

-

Stability: A key challenge for tin-based perovskites is their poor stability, primarily due to the easy oxidation of Sn²⁺ to Sn⁴⁺. The stabilizing effect of the this compound cation, through stronger interactions with the inorganic framework and defect passivation, contributes to improved device longevity. Devices incorporating this compound have demonstrated excellent shelf-life and operational stability under illumination.[1][2]

Quantitative Data Summary